molecular formula C10H12N2O B1367625 1-Phenylpiperazin-2-one CAS No. 90917-86-5

1-Phenylpiperazin-2-one

Cat. No. B1367625
CAS RN: 90917-86-5
M. Wt: 176.21 g/mol
InChI Key: YWUNGYFXNDOGNZ-UHFFFAOYSA-N
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Description

1-Phenylpiperazin-2-one, also known as diphenylpiperazinone or N-phenylpiperazinone, is a chemical compound belonging to the piperazine family of organic compounds. It has a molecular weight of 212.68 and a molecular formula of C10H12N2O.


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group bound to a piperazine ring . The InChI code for this compound is 1S/C10H12N2O.ClH/c13-10-8-11-6-7-12 (10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H .


Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 212.68 and a molecular formula of C10H12N2O.

Scientific Research Applications

Receptor Affinity Studies

  • 5-HT(1A) Receptor Affinity : 1-Phenylpiperazines, specifically linked in the alpha or beta position of the tetralin moiety on the N-4 alkyl chain, exhibit notable binding affinities for various receptors, including 5-HT(1A), 5-HT(2A), D-1, D-2, alpha1, and alpha2 receptors. This affinity is significant for research in neuropsychopharmacology and the development of drugs targeting these receptors (Perrone et al., 1996).

Molecular Docking and Binding Mechanisms

  • Binding to α1A-Adrenoceptor : N-Phenylpiperazine derivatives are known for their roles in cardiovascular diseases. Their binding mechanism to α1A-adrenoceptor was explored using molecular docking and high-performance affinity chromatography, revealing key insights into their interactions and the role of functional groups in these processes (Zhao et al., 2015).

Patent Review and Medicinal Chemistry

  • Versatility in Medicinal Chemistry : The N-phenylpiperazine subunit is versatile in medicinal chemistry, particularly in developing drugs for CNS disorders. Despite its association mainly with CNS structures, it has potential in various therapeutic fields (Maia et al., 2012).

Synthesis and Chemical Properties

  • Convenient Synthesis : A practical methodology for synthesizing 6-phenylpiperazin-2-ones, which is of interest in chemical synthesis and drug design, was developed. This involves a two-step procedure, useful for creating novel compounds in this class (Gallicchio & Bell, 2009).

Permeation Enhancers

  • Intestinal Permeation Enhancers : 1-Phenylpiperazine and its derivatives have been studied as potential intestinal permeation enhancers. This research is crucial for improving oral drug delivery, especially for macromolecular therapeutics (Fein, Lamson, & Whitehead, 2017).

Cardiovascular and CNS Effects

  • Antiarrhythmic and Antihypertensive Effects : Derivatives with a 1-phenylpiperazine moiety showed significant antiarrhythmic and antihypertensive activities, highlighting their potential in cardiovascular drug research (Malawska et al., 2002).

Antidepressant and Anxiolytic Effects

  • Antidepressant and Anxiolytic Properties : Phenylpiperazine derivatives have shown promising antidepressant and anxiolytic effects in animal models, contributing to our understanding of serotonergic mechanisms in mental health disorders (Pytka et al., 2015).

Safety and Hazards

1-Phenylpiperazin-2-one hydrochloride has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 1-Phenylpiperazin-2-one are not available, the ongoing research and development in the field of piperazine derivatives suggest potential for new applications and improvements in synthesis methods .

Biochemical Analysis

Biochemical Properties

1-Phenylpiperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby potentially enhancing cholinergic neurotransmission . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . These interactions highlight the compound’s potential in modulating biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptosis in human cervical cancer HeLa cells through oxidative stress-mediated intrinsic mitochondrial pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby impacting inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it competitively inhibits the C1s protease, a component of the classical complement pathway, by binding to its substrate recognition site . This inhibition can modulate immune responses and inflammation. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown anticonvulsant activity, while higher doses may lead to toxicity . The compound’s therapeutic window is crucial for its potential use in clinical settings. Studies have also indicated threshold effects, where certain dosages are required to achieve significant biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution . The compound’s localization and accumulation in different tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize in the mitochondria, where it can induce oxidative stress and apoptosis . Additionally, the compound may be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization is crucial for its role in modulating cellular processes.

properties

IUPAC Name

1-phenylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUNGYFXNDOGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551083
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90917-86-5
Record name 1-Phenylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpiperazin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-benzyl-1-phenylpiperazin-2-one (13.0 g, 48.8 mmol), 10% palladium on carbon (700 mg), and acetic acid (150 mL) was stirred under hydrogen at atmospheric pressure for 3 hours. The reaction was purged with nitrogen and filtered through a bed of celite. The filtrate was concentrated and the residue was purified via silica gel chromatography using 10% MeOH in CH2Cl2 to obtain the desired piperazinone as a white solid (8.3 g, 146.8 mmol, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.43-7.38 (m, 2H), 7.30-7.26 (m, 3H), 3.70-3.67 (m, 4H), 3.35 (s, 1H), 3.22 (t, J=5.5 Hz, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=177.2; tR=0.44 min.
Name
4-benzyl-1-phenylpiperazin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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